D-Fructose-1,6-diphosphate magnesium salt

Übersicht

Beschreibung

D-Fructose-1,6-diphosphate magnesium salt: is a water-soluble compound that plays a significant role in various biochemical processes. It is known for its ability to inhibit hexokinases and aldolases, enzymes involved in glycolysis. This compound is also involved in energy metabolism by inhibiting mitochondrial oxidative phosphorylation and glutamate dehydrogenase activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of D-Fructose-1,6-diphosphate magnesium salt involves the phosphorylation of D-fructose. The process typically includes the use of phosphorylating agents such as phosphoric acid or its derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound. The fermentation broth is then subjected to purification processes, including filtration, ion-exchange chromatography, and crystallization, to obtain the pure compound .

Analyse Chemischer Reaktionen

Oxidation Reactions

D-Fructose-1,6-diphosphate magnesium salt undergoes oxidation to form D-fructose-1,6-bisphosphate . This reaction is facilitated by hydrogen peroxide (H₂O₂) as a common oxidizing agent. The magnesium ions in the salt stabilize the phosphate groups, enhancing the reaction’s efficiency and product stability.

Reaction Overview

Reduction Reactions

The compound can be reduced using sodium borohydride (NaBH₄) , though specific products are not explicitly detailed in the available literature. Reduction typically targets phosphate groups or carbonyl functionalities, but further studies are needed to characterize intermediates.

Reaction Overview

Hydrolysis and Glycolytic Breakdown

In glycolysis, D-fructose-1,6-diphosphate is cleaved by fructose-bisphosphate aldolase into glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP) . The magnesium salt’s phosphate groups are critical for stabilizing this reaction .

Reaction Overview

Key Enzyme and Substrate

| Enzyme | Substrate | Products |

|---|---|---|

| Fructose-bisphosphate aldolase (FBA1) | Fructose-1,6-diphosphate Mg | G3P, DHAP |

Nonenzymatic Aldol Condensation

Under cryogenic conditions (e.g., in ice), D-fructose-1,6-diphosphate can form via the condensation of G3P and DHAP . This nonenzymatic reaction mimics gluconeogenesis and is accelerated by amino acids like lysine or glycine .

Reaction Overview

Key Observations

-

Reaction occurs at pH > 9 and is stabilized by freezing.

Enzymatic Inhibition and Metabolic Regulation

The magnesium salt inhibits key glycolytic enzymes such as hexokinases and aldolases , reducing the synthesis of energy intermediates like G3P and DHAP. It also disrupts mitochondrial function by inhibiting oxidative phosphorylation and glutamate dehydrogenase , leading to cytosolic calcium ion accumulation.

Chelation of Metal Ions

The phosphate groups in the compound can chelate divalent cations like iron (II) , acting as an antioxidant in biological systems.

Reaction Overview

Comparison of Key Reactions

| Reaction Type | Reagents | Products | Biological Role |

|---|---|---|---|

| Oxidation | H₂O₂ | D-fructose-1,6-bisphosphate | Metabolic intermediate stabilization |

| Hydrolysis | H₂O, FBA1 | G3P, DHAP | Glycolytic energy production |

| Aldol Condensation | G3P, DHAP | Fructose-1,6-diphosphate | Nonenzymatic gluconeogenesis |

| Metal Chelation | Fe²⁺ | Chelated complex | Antioxidant activity |

Research Findings and Mechanistic Insights

-

Enzymatic Inhibition : The magnesium salt’s ability to inhibit hexokinases and aldolases aligns with its role in regulating glycolytic flux, potentially impacting cellular energy homeostasis.

-

Cryogenic Stability : The nonenzymatic formation of fructose-1,6-diphosphate in ice highlights its resilience under extreme conditions, suggesting evolutionary implications for metabolic pathways .

-

Metal Chelation : Chelation of iron (II) underscores its antioxidant potential, though further studies are needed to quantify its biological relevance.

Wissenschaftliche Forschungsanwendungen

Biology: In biological research, it is used to investigate the regulation of glycolysis and gluconeogenesis. It also serves as a substrate for studying the activity of enzymes such as aldolase and phosphofructokinase .

Medicine: The compound has therapeutic potential in treating metabolic disorders. It has been studied for its neuroprotective effects in brain injury and its ability to reduce ischemic tissue damage in myocardial infarction .

Wirkmechanismus

D-Fructose-1,6-diphosphate magnesium salt exerts its effects by inhibiting key enzymes involved in glycolysis, such as hexokinases and aldolases. This inhibition leads to a decrease in the synthesis of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate, which are essential for glycolysis. Consequently, this results in an increase in cytosolic calcium ion concentrations and inhibition of mitochondrial oxidative phosphorylation . The compound also induces apoptosis in neuronal cells through the activation of interleukin-2 receptor and picolinic acid .

Vergleich Mit ähnlichen Verbindungen

- D-Fructose-1,6-bisphosphate trisodium salt hydrate

- D-Fructose-1,6-bisphosphate sodium salt hydrate

- D-Fructose-1,6-bisphosphate trisodium salt octahydrate

Uniqueness: D-Fructose-1,6-diphosphate magnesium salt is unique due to its specific inhibition of hexokinases and aldolases, which are crucial enzymes in glycolysis. Unlike its sodium and trisodium counterparts, the magnesium salt form has a distinct effect on energy metabolism and mitochondrial function .

Biologische Aktivität

D-Fructose-1,6-diphosphate magnesium salt (FDP-Mg) is a crucial metabolite in carbohydrate metabolism, particularly in glycolysis and gluconeogenesis. This compound plays a significant role in energy production and metabolic regulation, making it a subject of interest in various biological studies.

- Molecular Formula : CHMgOP

- Molecular Weight : Approximately 362.4 g/mol

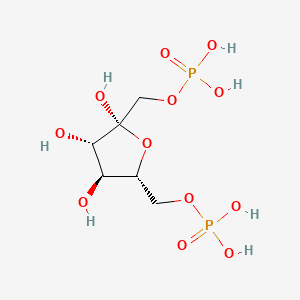

- Structure : The compound consists of a fructose backbone with two phosphate groups and is stabilized by magnesium ions, which are vital for its biological activity.

1. Role in Metabolism

FDP-Mg is an essential intermediate in both glycolysis and gluconeogenesis. It acts as a substrate for various enzymes involved in these metabolic pathways. Specifically, it modulates the activity of phosphofructokinase-1 (PFK-1), which is the rate-limiting enzyme in glycolysis .

2. Neurotrophic Effects

A study demonstrated that FDP-Mg promotes dendrite outgrowth and neuronal survival in cortical neurons. The treatment significantly increased ATP levels and brain-derived neurotrophic factor (BDNF) mRNA expression, indicating its potential neuroprotective effects .

Case Studies

- Cerebral Ischemia : In rodent models, exogenous administration of FDP has been shown to reduce ischemic tissue area during induced cerebral infarction and improve hemodynamic parameters post-cardiac bypass .

- Magnesium's Role : Magnesium ions enhance the stability and activity of FDP, facilitating the transfer of high-energy phosphates during metabolic reactions. This is particularly important for enzymes like hexokinase and phosphofructokinase, which are sensitive to magnesium levels .

FDP-Mg interacts with several key enzymes in carbohydrate metabolism:

- Fructose-bisphosphate aldolase : Catalyzes the reversible reaction between dihydroxyacetone phosphate and glyceraldehyde 3-phosphate .

- 6-phosphofructokinase : Converts ATP and D-fructose 6-phosphate into ADP and D-fructose 1,6-bisphosphate, highlighting its role in regulating glycolytic flux .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Fructose 1,6-bisphosphate | CHOP | Direct precursor in glycolysis; not a salt form |

| D-Fructose 1-phosphate | CHOP | Involved in nucleotide synthesis; fewer phosphates |

| Glucose 1-phosphate | CHOP | Similar structure but derived from glucose |

| Adenosine triphosphate (ATP) | CHNOP | Primary energy carrier; contains more phosphate groups |

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBGYGVWRKECFJ-ARQDHWQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O12P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

488-69-7 (Parent) | |

| Record name | d-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034378773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048347 | |

| Record name | D-Fructose-1,6-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fructose 1,6-bisphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

94 mg/mL | |

| Record name | Fructose 1,6-bisphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34693-15-7, 34378-77-3, 488-69-7 | |

| Record name | β-D-Fructose 1,6-diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34693-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034378773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Fructose-1,6-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-fructose 1,6-bis(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fructose 1,6-bisphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.